molecular formula C18H23N3O2S B2695096 3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034587-67-0

3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2695096
CAS RN: 2034587-67-0
M. Wt: 345.46
InChI Key: QBPZZSLLNUUBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a compound that has been studied for its potential use in non-linear optics . It is a derivative of N-(pyridin-4-yl)pyridin-4-amine .


Synthesis Analysis

The synthesis of this compound involves the use of pyridin-4-amine, 4-chloro-3-methylpyridine, 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, tris(dibenzylidene-acetone)dipalladium(0), and Cs2CO3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with the intercalated molecules placed between SO3H groups of the host layers . The mutual positions and orientations of these molecules were solved using molecular simulation methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The final calculated data showed differences of partially disordered arrangement of the intercalated molecules between zirconium 4-sulfophenylphosphonate layers .

Scientific Research Applications

HIV-1 Infection Prevention

Research has shown interest in methylbenzenesulfonamide derivatives, including compounds like 3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, for their potential in preventing human HIV-1 infection. The small molecular antagonists in these compounds can be used as targeting preparations for this purpose, showing promise in drug development against HIV-1 (Cheng De-ju, 2015).

Antimicrobial Activity

A series of derivatives of methylbenzenesulfonamide, including those similar to this compound, have been synthesized and demonstrated significant antimicrobial activity against several strains of microbes. This suggests potential applications of these compounds in developing antimicrobial agents (N. Desai, Atul H. Makwana, R. Senta, 2016).

Molecular and Supramolecular Structure

Studies on compounds structurally related to this compound, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, have focused on their molecular and supramolecular structures. These studies provide insights into the hydrogen bonding and potential for applications in areas requiring specific molecular conformations (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Corrosion Inhibition

Piperidine derivatives, which include structures similar to this compound, have been investigated for their corrosion inhibition properties on iron. Studies have shown that these compounds can significantly reduce corrosion, which could be beneficial in industrial applications (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).

Anticancer Activity

Some derivatives of methylbenzenesulfonamide, related to this compound, have shown potential anticancer activity. This suggests that compounds within this chemical family could be developed further for use in cancer treatment or research (M. Ghorab, M. Al-Said, 2012).

Future Directions

The potential use of this compound in non-linear optics is an area of ongoing research . Further studies are needed to fully understand its properties and potential applications.

properties

IUPAC Name

3-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-15-3-2-4-18(13-15)24(22,23)20-14-16-7-11-21(12-8-16)17-5-9-19-10-6-17/h2-6,9-10,13,16,20H,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPZZSLLNUUBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.